molecular formula C9H9Cl2NS B1352140 2-(3,5-Dichlorophenyl)thiazolidine CAS No. 83522-15-0

2-(3,5-Dichlorophenyl)thiazolidine

Cat. No.: B1352140
CAS No.: 83522-15-0
M. Wt: 234.14 g/mol
InChI Key: BSKREORQCZQSDV-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)thiazolidine is a thiazolidine derivative featuring a 3,5-dichlorophenyl substituent attached to the thiazolidine core. Thiazolidines are heterocyclic compounds containing a five-membered ring with one sulfur and one nitrogen atom.

Properties

IUPAC Name

2-(3,5-dichlorophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NS/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKREORQCZQSDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601003516
Record name 2-(3,5-Dichlorophenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601003516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83522-15-0
Record name Thiazolidine, 2-(3,5-dichlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083522150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,5-Dichlorophenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601003516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)thiazolidine typically involves the condensation of a thiol with an aldehyde or ketone. One common method is the reaction of 3,5-dichlorobenzaldehyde with cysteamine under acidic conditions to form the thiazolidine ring . This reaction can be carried out in various solvents, including ethanol or methanol, and often requires a catalyst such as hydrochloric acid to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)thiazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazolidine rings .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
2-(3,5-Dichlorophenyl)thiazolidine derivatives have shown significant potential in cancer treatment. For instance, compounds containing the thiazolidine structure have been evaluated for their antiproliferative effects against various cancer cell lines, including prostate and ovarian cancer cells. Research indicates that these compounds can selectively target cancer cells while minimizing harm to normal cells, making them promising candidates for cancer therapies .

2. Hepatotoxicity Studies
The compound 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (a related thiazolidine derivative) has been extensively studied for its hepatotoxic effects in animal models. Studies demonstrated that this compound induces liver damage in Fischer 344 rats, with gender and dosage influencing the severity of hepatotoxicity . Such findings are crucial as they provide insights into the safety profiles of thiazolidine derivatives in therapeutic contexts.

3. Antimicrobial Properties
Thiazolidine derivatives have also been explored for their antimicrobial activities. Certain synthesized compounds showed remarkable efficacy against multidrug-resistant strains of bacteria and fungi. For example, specific thiazolidinone derivatives exhibited high inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting their potential as effective antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazolidine derivatives is vital for optimizing their pharmacological properties. Research has indicated that modifications to the thiazolidine ring can enhance anticancer and antimicrobial activities. For instance, substituents on the phenyl ring significantly affect the compound's bioactivity .

Case Studies

Study Objective Findings
Gitlin et al. (1998)Investigate hepatotoxicity of thiazolidinedioneFound that 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione causes liver damage in rats due to CYP-mediated biotransformation .
Synthesis of ThiazolidinonesEvaluate anticancer activityCompounds showed selective cytotoxicity against prostate and ovarian cancer cell lines .
Antimicrobial ScreeningAssess efficacy against resistant strainsCertain derivatives exhibited significant antimicrobial activity compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)thiazolidine involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes in microbial metabolism. In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(3,5-Dichlorophenyl)thiazolidine and related thiazolidine derivatives:

Compound Substituents Synthetic Method Reported Activities Key References
This compound 3,5-dichlorophenyl group on thiazolidine Not explicitly detailed in evidence; inferred from analogous protocols (e.g., ) Likely antimicrobial/insecticidal (inferred from analogs ) Hypothetical synthesis
2-(2,4-Dichlorophenyl)-3-[5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-yl]thiazolidin-4-one 2,4-dichlorophenyl + thiadiazole unit Reflux in DMF/acetic acid with sodium acetate, recrystallization Fungicidal, herbicidal, insecticidal
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone Methoxy/hydroxyphenyl groups Reflux of thiosemicarbazide with chloroacetic acid and oxocompounds in DMF/acetic acid Not explicitly stated; structural focus on arylidene modifications for bioactivity

Key Comparative Insights:

Substituent Positioning and Bioactivity: The 3,5-dichlorophenyl group in the target compound may confer distinct electronic effects compared to the 2,4-dichlorophenyl analog in . The thiadiazole unit in the 2,4-dichlorophenyl derivative introduces additional heterocyclic complexity, which correlates with broader pesticidal activities (fungicidal, herbicidal).

Synthetic Flexibility: The synthesis of arylidene-thiazolidinones (e.g., ) demonstrates the adaptability of thiazolidine cores to accommodate diverse substituents (e.g., methoxy, hydroxy groups). This modularity contrasts with halogenated derivatives like this compound, where steric hindrance may limit further functionalization.

Biological Activity Trends: Thiazolidines with halogenated aryl groups (e.g., dichlorophenyl) often exhibit enhanced pesticidal or antimicrobial activities compared to non-halogenated analogs . For example, the 2,4-dichlorophenyl-thiadiazole hybrid in showed herbicidal activity, suggesting that halogen placement and auxiliary heterocycles are critical for target specificity.

Research Findings and Limitations

  • Structural vs. Functional Data: While crystallographic data for analogs (e.g., ) provide insight into molecular conformations, direct biological data for this compound remain speculative. Comparative studies on halogen positioning (2,4 vs. 3,5) are notably absent in the provided evidence.
  • Synthetic Challenges : The synthesis of this compound may require optimized conditions to manage the steric demands of meta-substituted dichlorophenyl groups, as seen in related protocols .

Biological Activity

2-(3,5-Dichlorophenyl)thiazolidine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, toxicity profiles, and therapeutic potential.

Chemical Structure and Properties

This compound features a thiazolidine ring substituted with a dichlorophenyl group. This structure is significant as it relates to the compound's biological activity, particularly its interaction with various biological targets.

Antimicrobial Activity

Research has indicated that thiazolidine derivatives exhibit antimicrobial properties. For instance, studies have shown that various thiazolidinone compounds possess strong inhibition against a range of microorganisms, suggesting that this compound may also exhibit similar properties .

Hepatotoxicity

One of the most significant findings regarding the biological activity of this compound is its hepatotoxicity. Studies involving its structural analogs, particularly 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), have highlighted the compound's potential to cause liver damage in animal models. Research indicates that hepatotoxicity is dose-dependent and varies with gender; male rats show higher susceptibility compared to females . The mechanism involves cytochrome P450-mediated biotransformation, which suggests that metabolic activation is crucial for its toxic effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity : The compound interacts with cellular components leading to cytotoxic effects, particularly in liver cells.
  • Metabolic Activation : The involvement of cytochrome P450 enzymes in the metabolism of thiazolidinediones indicates that metabolic pathways significantly influence their biological effects.
  • Inflammatory Response : Hepatotoxicity may be associated with an inflammatory response in the liver, characterized by necrosis and infiltration of inflammatory cells .

Case Studies and Research Findings

StudyFindings
Kennedy et al. (2003)Identified hepatotoxicity in Fischer 344 rats administered DCPT; noted dose-dependent liver damage.
Patel et al. (2008)Explored gender differences in susceptibility to DCPT-induced liver damage; found males more affected than females.
Crincoli et al. (2008)Demonstrated that CYP3A-mediated biotransformation is essential for DCPT toxicity; inhibitors reduced liver damage.

Q & A

Q. How can researchers synthesize 2-(3,5-Dichlorophenyl)thiazolidine with high purity, and what are the critical reaction parameters?

  • Methodology : A reflux-based approach using 3-(4-hydroxyphenyl)thiosemicarbazide , chloroacetic acid , and sodium acetate in a DMF-acetic acid solvent system (1:2 ratio) is effective. Key parameters include:
  • Reagent stoichiometry : Excess oxocompound (0.03 mol) ensures complete cyclization.
  • Reaction time : 2 hours under reflux to achieve optimal yield.
  • Purification : Recrystallization from DMF-ethanol mixtures improves purity .
    Variations in solvents (e.g., pyridine for analogous thiazolidinones) may alter reaction kinetics and require optimization .

Q. What analytical techniques are recommended for structural confirmation of this compound derivatives?

  • Methodology :
  • Single-crystal X-ray diffraction (XRD) : Resolves bond lengths (e.g., mean σ(C–C) = 0.007 Å) and stereochemistry. Example: A related dichlorophenyl-thiadiazole compound was characterized with an R factor = 0.055 .
  • NMR and MS : Use 1^1H/13^13C NMR to confirm substituent positions and ESI-MS for molecular weight validation.

II. Advanced Research Questions

Q. How do substituents on the thiazolidine ring influence bioactivity, and how can structure-activity relationships (SAR) be systematically studied?

  • Methodology :
  • Comparative SAR : Introduce substituents (e.g., methoxy, trifluoromethyl) at the 3,5-dichlorophenyl group and assess bioactivity. For example, 3,5-dichlorobenzamide derivatives exhibit enhanced antimicrobial activity due to halogenated aromatic interactions .
  • In-silico modeling : Use docking studies to predict binding affinities with target proteins (e.g., enzymes in microbial pathways).

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :
  • Meta-analysis : Compare bioassay conditions (e.g., Fluoxametamide-001 showed insecticidal activity under specific pH/temperature) .
  • Control experiments : Replicate studies with standardized protocols (e.g., fixed cell lines or microbial strains) to isolate compound-specific effects.

Q. How can researchers address inconsistencies in synthetic yields for this compound derivatives?

  • Methodology :
  • Variable screening : Test solvent polarity (DMF vs. pyridine) and temperature gradients. For example, pyridine reflux (6 hours) increased yields in analogous thiazolidinones but may degrade acid-sensitive groups .
  • Byproduct analysis : Use HPLC to identify side products (e.g., unreacted thiosemicarbazide) and adjust stoichiometry .

Q. What computational tools predict the reactivity of this compound in novel reactions?

  • Methodology :
  • DFT calculations : Model electron density at the thiazolidine ring’s sulfur atom to predict nucleophilic/electrophilic sites.
  • Retrosynthetic analysis : Leverage databases (e.g., PubChem) to identify analogous reactions, such as thiazolidinedione synthesis pathways .

III. Data Contradiction and Validation

Q. How to validate conflicting reports on the insecticidal vs. anticancer activity of this compound derivatives?

  • Methodology :
  • Dose-response profiling : Test compounds across concentrations (e.g., 0.1–100 μM) in dual assays (e.g., Spodoptera frugiperda larvae vs. HeLa cells).
  • Mechanistic studies : Use transcriptomics to identify pathway-specific effects (e.g., apoptosis induction vs. acetylcholinesterase inhibition) .

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